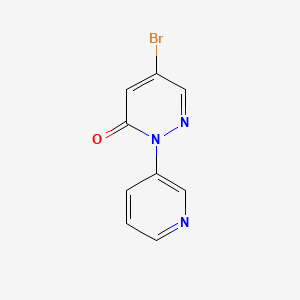

5-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

5-bromo-2-pyridin-3-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-7-4-9(14)13(12-5-7)8-2-1-3-11-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRJCLHTFVOZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=O)C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of 5-bromo-2,3-diaminopyridine with suitable reagents under controlled conditions. One common method involves the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinone derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

- Key Difference: A methylene (-CH2-) bridge links the pyridin-3-yl group to the pyridazinone core, unlike the direct bond in the target compound.

- Impact : This increases molecular weight (266.09 vs. ~265.06 for the target) and may enhance lipophilicity (higher logP) due to the added methyl group. The bridge could also reduce planarity, affecting π-π stacking interactions in biological systems .

5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone

- Key Differences : Substituents at position 2 (4-fluorophenyl vs. pyridin-3-yl) and position 4 (methoxy group absent in the target).

- Impact: The fluorophenyl group increases hydrophobicity (XLogP3 = 2.2) compared to the pyridinyl group, which may introduce hydrogen-bonding capacity.

5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one

- Key Differences : Position 2 substituent (phenyl vs. pyridin-3-yl) and additional chlorine at position 4.

- Impact : The phenyl group lacks the hydrogen-bonding nitrogen present in pyridin-3-yl, reducing polarity. The chlorine atom increases molecular weight (285.52) and may influence electrophilic substitution patterns .

Heterocyclic Variants

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one

- Key Difference: Pyridinone core (one nitrogen) vs. pyridazinone (two nitrogens).

- Impact: The hydroxymethyl group enhances hydrophilicity (TPSA ~50 vs. ~41.9 for pyridazinones), while the single nitrogen reduces hydrogen-bonding sites compared to pyridazinones .

5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one

- Key Difference: Pyridinone core with a substituted benzyl group.

- Impact: The 6-chloropyridinylmethyl substituent introduces steric hindrance and halogen-based interactions, differing from the pyridazinone’s electronic profile .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Theoretical values for the target compound based on structural analogs.

†Estimated using analogous structures.

Research Findings and Implications

Bromine Substitution: Bromine at position 5 is a common feature in pyridazinone derivatives, likely due to its electron-withdrawing effects, which stabilize the ring and modulate reactivity in cross-coupling reactions .

Pyridin-3-yl vs.

Methoxy and Chlorine Substituents : Additional groups (e.g., methoxy at C4 in , chlorine at C4 in ) can alter electronic density and steric accessibility, impacting interactions with enzymes or receptors.

Heterocyclic Core Differences: Pyridazinones (two nitrogens) exhibit higher dipole moments and hydrogen-bonding capacity compared to pyridinones, influencing solubility and pharmacokinetic profiles .

Biological Activity

5-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a pyridine ring, contributing to its unique chemical properties. The structural formula is represented as:

This structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It is hypothesized that the compound may inhibit enzymes involved in critical metabolic pathways, such as those responsible for bacterial cell wall synthesis, leading to antimicrobial effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, which positions it as a candidate for developing new antibiotics. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting proliferation. For instance, studies on cell lines such as Jurkat and HeLa have shown that the compound effectively reduces cell viability at concentrations as low as .

Case Studies and Experimental Data

-

Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in leukemia (Jurkat) and cervical cancer (HeLa) cells.

These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents .

Cell Line IC50 (µM) Jurkat 4.64 HeLa 6.30 MCF-7 5.20 -

Antimicrobial Activity : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, highlighting its potential as an antibiotic.

This data supports the hypothesis that the compound could be developed into a new class of antibiotics .

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

Q & A

Basic Question: How can researchers confirm the identity and purity of 5-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one?

Methodological Answer:

To confirm identity and purity:

- Structural Confirmation : Use X-ray crystallography to resolve the crystal structure, particularly to distinguish between tautomeric forms (e.g., dihydropyridazinone vs. pyridazinone).

- Spectroscopic Analysis : Employ ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C5 and pyridinyl at C2). Compare chemical shifts with analogous compounds (e.g., brominated pyridines in ) .

- Mass Spectrometry : Confirm molecular weight (MW: 266.09 g/mol) via HRMS (High-Resolution MS) to detect isotopic patterns consistent with bromine .

- Purity Assessment : Use HPLC-UV/ELSD with a C18 column (acetonitrile/water gradient) to quantify impurities. Cross-validate with DSC (Differential Scanning Calorimetry) to detect polymorphic variations .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation : Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., and recommend immediate ventilation upon inhalation and skin decontamination with water) .

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential dust formation.

- Waste Disposal : Brominated heterocycles require halogen-specific waste streams. Neutralize residual reactivity with aqueous sodium thiosulfate before disposal .

Advanced Question: How can researchers design experiments to study the reactivity of the bromine substituent in this compound?

Methodological Answer:

- Nucleophilic Substitution : React with Pd-catalyzed cross-coupling agents (e.g., Suzuki-Miyaura using pyridinyl boronic acids). Optimize conditions (e.g., 1:1.2 molar ratio, Pd(PPh₃)₄ catalyst, DMF/H₂O, 80°C) .

- Competitive Reactivity Analysis : Compare reaction rates with analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine in ) under identical conditions to assess steric/electronic effects .

- Mechanistic Probes : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in substitution reactions.

Advanced Question: How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

- Solubility Profiling : Conduct shake-flask experiments in solvents (e.g., DMSO, THF, ethanol) at 25°C. Use UV-Vis spectroscopy (λ_max ~270 nm) for quantification .

- Data Reconciliation : Compare results with literature (e.g., reports solubility in polar aprotic solvents, while notes limited aqueous solubility). Discrepancies may arise from crystallinity or hydration states .

- Co-solvency Strategies : For biological assays, use DMSO/PBS mixtures (≤1% DMSO) to enhance solubility without denaturing proteins.

Advanced Question: What strategies can resolve challenges in regioselective functionalization of the dihydropyridazinone ring?

Methodological Answer:

- Directing Group Utilization : Introduce a transient protecting group (e.g., acetyl at N2) to direct electrophilic substitution to C4 or C6 positions. Remove the group post-functionalization via hydrolysis .

- Metal-Mediated C–H Activation : Use Ru or Rh catalysts for late-stage diversification. For example, RuCl₃ in acetic acid enables ortho-amination of the pyridinyl moiety.

- Computational Guidance : Apply MEP (Molecular Electrostatic Potential) maps to identify electron-deficient regions prone to nucleophilic attack .

Advanced Question: How can researchers analyze conflicting data on the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Degradation Pathway Elucidation : Isolate degradation products (e.g., hydrolyzed pyridazinones) using preparative TLC and characterize via NMR/MS .

- Kinetic Modeling : Fit data to first-order decay models to calculate half-lives. Cross-reference with DFT-predicted hydrolysis activation energies .

Advanced Question: What methods are optimal for tracking reaction kinetics in derivatization reactions?

Methodological Answer:

- In Situ Monitoring : Use ReactIR with a diamond ATR probe to track carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) in real time.

- Quenching Techniques : For time-point analysis, quench aliquots with cold ether, isolate products via centrifugation , and quantify via GC-FID .

- Data Normalization : Normalize reaction rates to internal standards (e.g., n-dodecane for GC) to account for instrumental variability.

Advanced Question: How can researchers validate the compound’s bioactivity in cellular assays despite low solubility?

Methodological Answer:

- Nanoformulation : Prepare liposomal encapsulations (e.g., using DOPC/cholesterol) to enhance cellular uptake. Characterize particle size via DLS (Dynamic Light Scattering) .

- Positive Controls : Compare activity with soluble analogs (e.g., 5-Bromo-3-hydroxypyridine in ) to distinguish solubility-limited effects from true bioinactivity .

- Dose-Response Optimization : Use serial dilution in culture media (≤0.1% DMSO) to establish EC₅₀ values. Validate with CellTiter-Glo assays for cytotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.